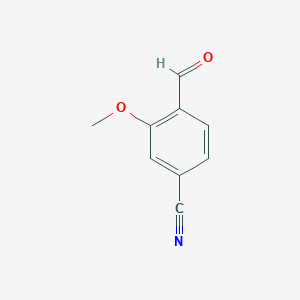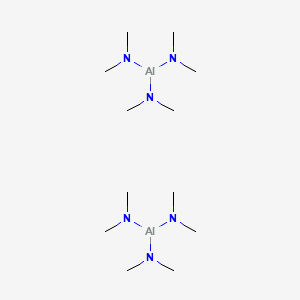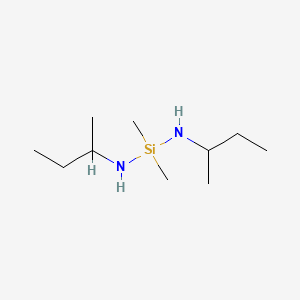
Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)-
描述
Silanediamine, also known as Bis(phenylamino)dimethylsilane or dianilinodimethylsilane , has the chemical formula C<sub>14</sub>H<sub>18</sub>N<sub>2</sub>Si . It is a compound containing silicon, nitrogen, and hydrogen atoms. The molecule consists of two phenylamino groups attached to a central silicon atom.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.Molecular Structure Analysis
Silanediamine has a tetrahedral geometry around the silicon atom, with two phenylamino groups (C<sub>6</sub>H<sub>5</sub>N) and two methyl groups (CH<sub>3</sub>) attached. The molecular weight is approximately 242.39 g/mol .Chemical Reactions Analysis
Detailed information about specific chemical reactions involving silanediamine is not readily available. Further investigation would be necessary to understand its reactivity and potential reactions.Physical And Chemical Properties Analysis
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Density : Not specified.
- Solubility : Likely soluble in organic solvents due to its organic functional groups.
- Appearance : Colorless or pale yellow liquid or solid.
科学研究应用
Synthesis and Characterization
- A series of novel tetrahedral silicon-centered cyano functionalized silanes were synthesized through Suzuki coupling reactions. These compounds displayed high thermal stability and fluorescence, showing potential for applications in diphenylamine (DPA) detection (Wang et al., 2014).
Structural Analysis
- Investigations on novel five- and six-membered diazasilacycloalkanes revealed their synthesis, structure, and properties. These studies provide insights into the structural diversity and potential applications of silicon-containing compounds (Knopf et al., 2004).
Catalysis and Reaction Mechanisms
- The generation and trapping of bis(dialkylamino)silylenes offered experimental evidence for bridged structures of diaminosilylene dimers. This research aids in understanding the reactivity and potential catalytic applications of silylenes (Sakamoto et al., 1997).
Corrosion Inhibition
- Studies on silanes containing multiple phosphate groups explored their corrosion inhibition performance on iron surfaces. These insights are crucial for developing new materials for corrosion protection (Ning et al., 2019).
Material Functionalization
- Functionalization of detonation nanodiamond for soluble DNA-nanodiamond conjugates using mixed silane demonstrated the versatility of silane chemistry in creating highly dispersed and soluble biomolecule conjugates (Edgington et al., 2018).
Organic Light Emitting Diodes (OLEDs) and Fluorescence
- Tetrahedral silicon-centered imidazolyl derivatives were identified as promising candidates for OLEDs and for the fluorescence response of Ag (I) ions. These compounds exhibit high thermal stability and strong fluorescence, making them suitable for use as blue emitters or hole-blocking materials in OLEDs (Wang et al., 2010).
安全和危害
- May cause respiratory, skin, or eye irritation.
- Safety data should be obtained from reliable sources before handling or using this compound.
未来方向
Research on silanediamine is limited, and future studies could focus on:
- Synthesis optimization.
- Investigating its potential applications in materials science, catalysis, or organic synthesis.
- Assessing its toxicity and environmental impact.
Remember that this analysis is based on available data, and further research is essential for a comprehensive understanding of silanediamine. 🧪🔬
属性
IUPAC Name |
N-[(butan-2-ylamino)-dimethylsilyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2Si/c1-7-9(3)11-13(5,6)12-10(4)8-2/h9-12H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOAEHIAZBYEDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N[Si](C)(C)NC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888722 | |
| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- | |
CAS RN |
93777-98-1 | |
| Record name | 1,1-Dimethyl-N,N′-bis(1-methylpropyl)silanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethyl-N,N'-bis(1-methylpropyl)silanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethyl-N,N'-bis(1-methylpropyl)silanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYL-N,N'-BIS(1-METHYLPROPYL)SILANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QL9MN5TXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)
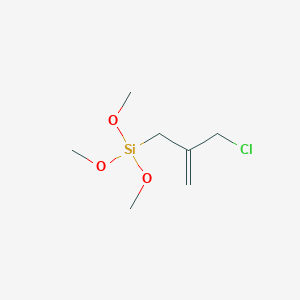

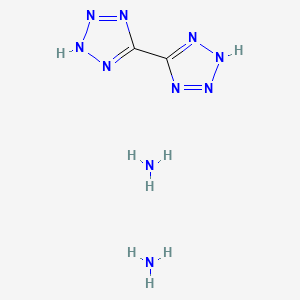

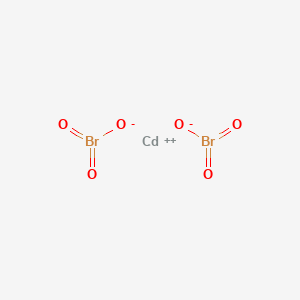
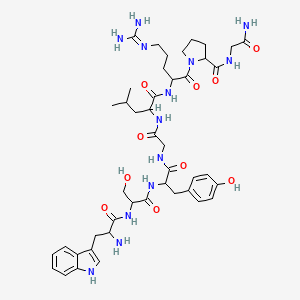
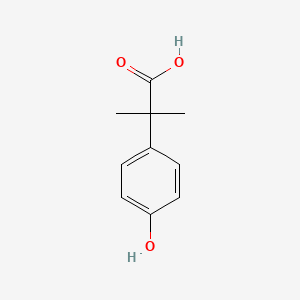
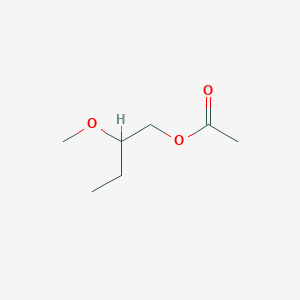
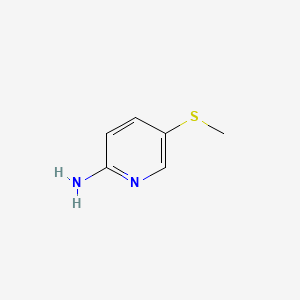
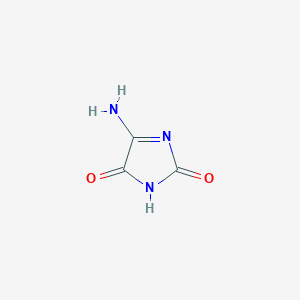
![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-Carboxy-4-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1591160.png)
